

(R)-Clevidipine-13C,d3: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

Cat. No.: B15576902

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(R)-Clevidipine-13C,d3 is a stable isotope-labeled version of (R)-Clevidipine, a potent and ultra-short-acting dihydropyridine calcium channel blocker. This guide provides a comprehensive overview of its technical aspects, including its chemical properties, applications, and the methodologies for its use in research, tailored for professionals in drug development and scientific investigation.

Core Concepts

(R)-Clevidipine-13C,d3 is primarily utilized as an internal standard in bioanalytical studies, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) research involving Clevidipine.^[1] The incorporation of a carbon-13 isotope and three deuterium atoms introduces a mass shift without significantly altering the chemical properties of the molecule. This mass difference allows for its precise and accurate quantification alongside the unlabeled drug in complex biological matrices using mass spectrometry.

Clevidipine, the parent compound, is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.^{[2][3]} It exerts its therapeutic effect by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells.^{[2][3][4]} This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure.^{[3][4]}

Data Presentation

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	$C_{20}^{13}CH_{20}D_3Cl_2NO_6$	
Molecular Weight	460.34 g/mol	
Isotopic Purity	Typically ≥98%	
Chemical Purity	Typically ≥95%	
Appearance	Solid	
Solubility	Soluble in DMSO and Methanol	MedChemExpress

Pharmacokinetic Parameters of Clevidipine

Parameter	Value	Source
Onset of Action	2-4 minutes	[3][4]
Half-life	Approximately 1 minute	[2]
Metabolism	Rapidly hydrolyzed by blood and tissue esterases	[2][4]
Primary Metabolite	H152/81 (inactive)	

Experimental Protocols

Bioanalytical Method for Quantification in Human Whole Blood using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of Clevidipine and its active metabolite.[5][6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 μ L of human whole blood, add 25 μ L of an internal standard working solution containing **(R)-Clevidipine-13C,d3**.

- Add 50 μ L of 0.1 M sodium carbonate solution and vortex for 30 seconds.
- Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane mixture) and vortex for 5 minutes.
- Centrifuge the samples at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Conditions:

- LC Column: A suitable C18 or phenyl column (e.g., ACE Excel 2 Phenyl, 50 \times 2.1 mm).[6][7]
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
- Flow Rate: 0.3 - 0.5 mL/min.
- Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Clevidipine: m/z 456.1 \rightarrow 324.1
 - **(R)-Clevidipine-13C,d3**: m/z 460.1 \rightarrow 328.1

3. Method Validation:

- Linearity: Establish a calibration curve over a relevant concentration range (e.g., 0.1 to 50 ng/mL).[5][7]
- Accuracy and Precision: Evaluate within-run and between-run accuracy and precision at multiple quality control (QC) levels.

- Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
- Stability: Determine the stability of the analyte in the biological matrix under various storage and handling conditions.

General Protocol for Synthesis of Isotopically Labeled Dihydropyridines

The synthesis of **(R)-Clevidipine-13C,d3** involves a multi-step process. While the exact proprietary method may not be publicly available, a general approach for creating isotopically labeled dihydropyridines, based on the Hantzsch synthesis, is outlined below. The isotopic labels would be introduced using appropriately labeled starting materials.

1. Synthesis of Labeled Precursors:

- Prepare a ¹³C-labeled methyl acetoacetate and a deuterated butoxy-containing precursor.

2. Hantzsch Dihydropyridine Synthesis:

- A three-component condensation reaction involving:

- An aldehyde (2,3-dichlorobenzaldehyde).
 - A β -ketoester (the ¹³C-labeled methyl acetoacetate).
 - An enamine or another β -ketoester (the deuterated butoxy-containing precursor) with a source of ammonia.

- The reaction is typically carried out in a suitable solvent like ethanol or methanol, often with heating.

3. Purification:

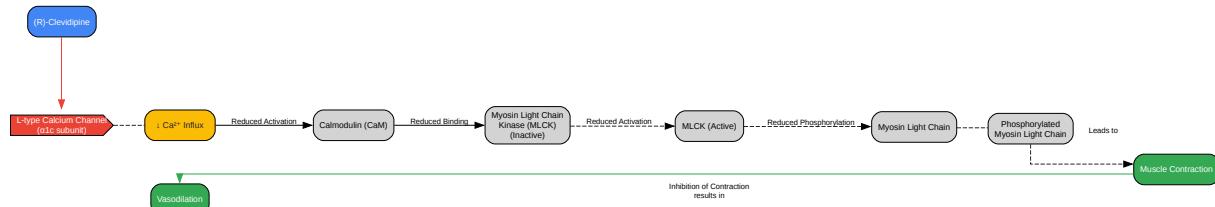
- The crude product is purified using column chromatography on silica gel to isolate the desired labeled dihydropyridine.

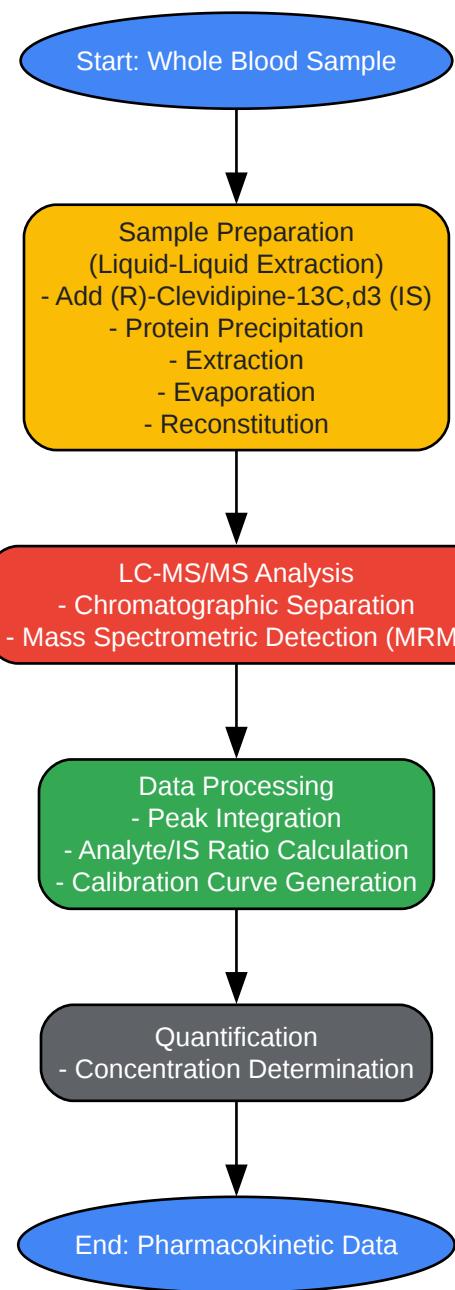
4. Chiral Resolution:

- If a specific enantiomer like (R)-Clevidipine is required, a chiral separation step, such as chiral HPLC or diastereomeric salt formation and crystallization, is necessary.

Visualizations

Signaling Pathway of Clevidipine





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